

3-Ethynylacetophenone chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-(3-Ethynylphenyl)ethanone**

Cat. No.: **B148647**

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An In-depth Technical Guide to 3-Ethynylacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynylacetophenone, systematically known by its IUPAC name **1-(3-ethynylphenyl)ethanone**, is an aromatic ketone that holds significant potential as a versatile building block in organic synthesis. Its structure, featuring both a reactive acetyl group and a terminal alkyne, makes it a valuable precursor for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed experimental protocol for the synthesis of 3-Ethynylacetophenone, catering to the needs of researchers and professionals in the fields of chemistry and drug development.

Chemical Structure and IUPAC Name

The chemical structure of 3-Ethynylacetophenone consists of an acetophenone core substituted with an ethynyl group at the meta-position (position 3) of the phenyl ring.

IUPAC Name: **1-(3-ethynylphenyl)ethanone**

Chemical Formula: $C_{10}H_8O$

Molecular Weight: 144.17 g/mol

CAS Number: 139697-98-6

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic data for **1-(3-ethynylphenyl)ethanone** is presented in the table below. This information is crucial for its identification, purification, and use in subsequent chemical reactions.

Property	Value
Physical State	Solid
Purity	Typically ≥98%
Molecular Formula	C ₁₀ H ₈ O
Molecular Weight	144.17 g/mol
InChI Key	UVDLFLCDFUZLBZ-UHFFFAOYSA-N
Hazard Statements	H302, H315, H319, H335
Precautionary Statements	P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501

Note: Specific values for melting point, boiling point, and density are not consistently reported in publicly available literature and should be determined experimentally.

Experimental Protocol: Synthesis of **1-(3-ethynylphenyl)ethanone**

The most common and efficient method for the synthesis of **1-(3-ethynylphenyl)ethanone** is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (in this case, 3-bromoacetophenone) with a terminal alkyne. A

common and practical approach involves the use of a protected alkyne, such as ethynyltrimethylsilane, followed by a deprotection step.

Reaction Scheme:

The synthesis proceeds in two main steps:

- Sonogashira Coupling: 3-Bromoacetophenone is coupled with ethynyltrimethylsilane in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.
- Desilylation: The resulting trimethylsilyl-protected compound is then treated with a base to remove the trimethylsilyl (TMS) group, yielding the final product, **1-(3-ethynylphenyl)ethanone**.

Detailed Methodology

Materials:

- 3-Bromoacetophenone
- Ethynyltrimethylsilane
- Bis(triphenylphosphine)palladium(II) dichloride ($Pd(PPh_3)_2Cl_2$)
- Copper(I) iodide (CuI)
- Triethylamine (TEA)
- Tetrahydrofuran (THF), anhydrous
- Methanol (MeOH)
- Potassium carbonate (K_2CO_3)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate ($MgSO_4$)

- Silica gel for column chromatography
- Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

Step 1: Sonogashira Coupling of 3-Bromoacetophenone with Ethynyltrimethylsilane

- To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 3-bromoacetophenone (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), and copper(I) iodide (0.04 eq.).
- Add anhydrous triethylamine (2.0 eq.) and anhydrous tetrahydrofuran (THF) to the flask.
- Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
- To the stirred solution, add ethynyltrimethylsilane (1.2 eq.) dropwise.
- Heat the reaction mixture to a specified temperature (typically between room temperature and 60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.
- Wash the filtrate sequentially with saturated aqueous ammonium chloride solution and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude trimethylsilyl-protected product. This intermediate can often be used in the next step without further purification.

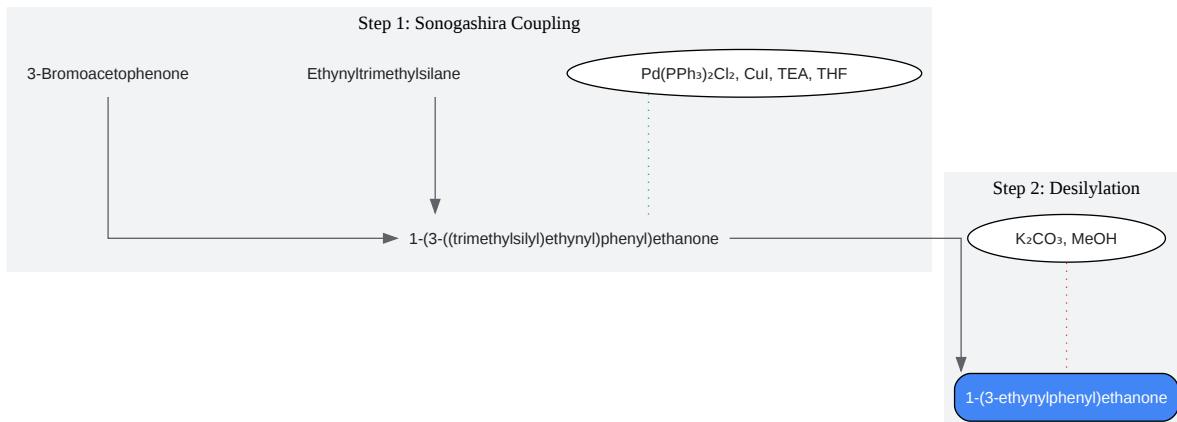
Step 2: Desilylation to Yield **1-(3-ethynylphenyl)ethanone**

- Dissolve the crude trimethylsilyl-protected intermediate from Step 1 in a mixture of methanol and a suitable co-solvent if necessary (e.g., dichloromethane).
- Add potassium carbonate (2.0-3.0 eq.) to the solution.

- Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is fully consumed.
- Once the reaction is complete, remove the methanol under reduced pressure.
- Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
- Filter and concentrate the solution under reduced pressure to obtain the crude **1-(3-ethynylphenyl)ethanone**.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure product.

Visualization of the Synthesis Pathway

The following diagram illustrates the two-step synthesis of **1-(3-ethynylphenyl)ethanone** from 3-bromoacetophenone.

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Caption: Synthesis of **1-(3-ethynylphenyl)ethanone** via Sonogashira coupling and desilylation.

- To cite this document: BenchChem. [3-Ethynylacetophenone chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b148647#3-ethynylacetophenone-chemical-structure-and-iupac-name>

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